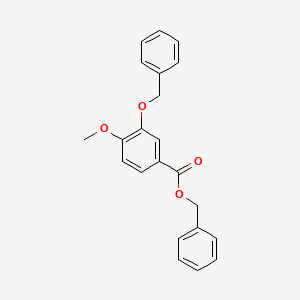

Benzyl 3-(benzyloxy)-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-(benzyloxy)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, a benzyloxy group, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(benzyloxy)-4-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 3-(benzyloxy)-4-methoxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-(benzyloxy)-4-methoxybenzaldehyde or 3-(benzyloxy)-4-methoxybenzoic acid.

Reduction: Formation of benzyl 3-(benzyloxy)-4-methoxybenzyl alcohol.

Substitution: Formation of derivatives with different substituents replacing the methoxy group.

Scientific Research Applications

Benzyl 3-(benzyloxy)-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 3-(benzyloxy)-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

- Benzyl 3-(benzyloxy)-4-methoxybenzyl alcohol

- 4-Benzyloxy-3-methoxybenzaldehyde

- Benzyl 3-(benzyloxy)-4-methoxybenzoic acid

Comparison: Benzyl 3-(benzyloxy)-4-methoxybenzoate is unique due to its ester functional group, which imparts different chemical reactivity compared to its alcohol, aldehyde, and acid counterparts. The ester group makes it more suitable for certain synthetic applications and can influence its solubility and stability.

Biological Activity

Benzyl 3-(benzyloxy)-4-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a benzyloxy group attached to a benzoate structure. This configuration is believed to enhance its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, in vitro evaluations demonstrated potent antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.2 to 5.3 μM in different assays, indicating strong efficacy compared to standard chemotherapy agents like doxorubicin and etoposide .

Case Study: Antiproliferative Effects

A detailed study investigated the antiproliferative activity of this compound on breast cancer (MCF-7) and leukemia cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 3.1 | Doxorubicin | 0.5 |

| HCT116 | 4.4 | Etoposide | 1.0 |

| HEK293 | 5.3 | - | - |

This table illustrates that this compound shows comparable or superior activity against certain cancer cell lines when compared to established chemotherapeutics.

Antibacterial Activity

The compound also demonstrates notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be as low as 8 μM, indicating effective antibacterial action .

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various derivatives, this compound was evaluated alongside other compounds:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | 8 | Enterococcus faecalis |

| Compound X | 16 | Staphylococcus aureus |

| Compound Y | 32 | Escherichia coli |

These findings confirm the compound's potential as an effective antibacterial agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. It was observed that compounds with methoxy and hydroxy substitutions exhibited enhanced antioxidant activity due to their ability to donate hydrogen atoms or electrons, thus stabilizing free radicals .

Evaluation of Antioxidant Activity

The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound significantly outperformed standard antioxidants like butylated hydroxytoluene (BHT) in these assays.

Properties

Molecular Formula |

C22H20O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzyl 4-methoxy-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C22H20O4/c1-24-20-13-12-19(22(23)26-16-18-10-6-3-7-11-18)14-21(20)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 |

InChI Key |

SBPNFWXFSQTBDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.